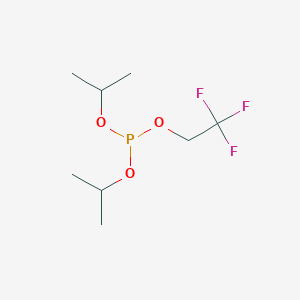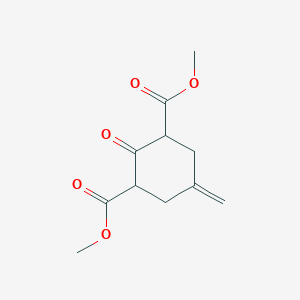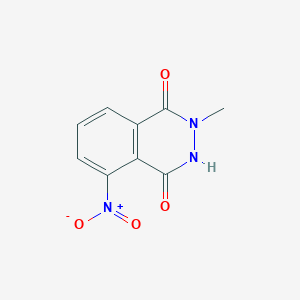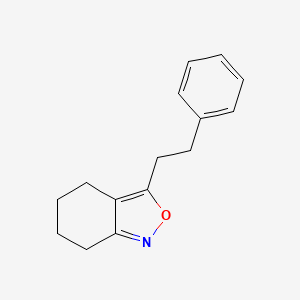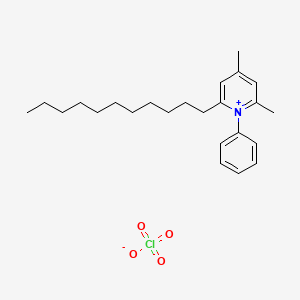
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the pyridinium salts family, characterized by the presence of a pyridine ring with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate typically involves the reaction of 2,4-dimethylpyridine with phenyl and undecyl substituents under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored and controlled to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-1-phenylpyridinium perchlorate: Lacks the undecyl substituent.
1-Phenyl-6-undecylpyridinium perchlorate: Lacks the dimethyl substituents.
2,4-Dimethyl-1-phenylpyridinium chloride: Contains chloride instead of perchlorate.
Uniqueness
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is unique due to the presence of both dimethyl and undecyl substituents on the pyridine ring, as well as the perchlorate anion. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
143870-31-9 |
|---|---|
分子式 |
C24H36ClNO4 |
分子量 |
438.0 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-phenyl-6-undecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H36N.ClHO4/c1-4-5-6-7-8-9-10-11-13-18-24-20-21(2)19-22(3)25(24)23-16-14-12-15-17-23;2-1(3,4)5/h12,14-17,19-20H,4-11,13,18H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
GGNPHSLZRGLOHH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


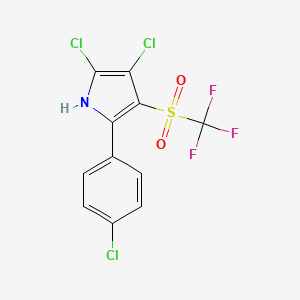
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
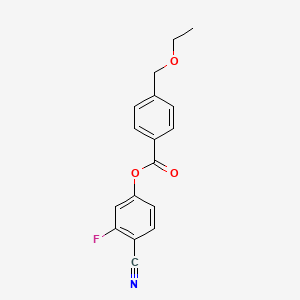
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
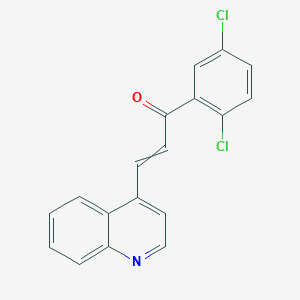
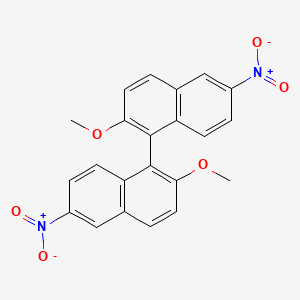
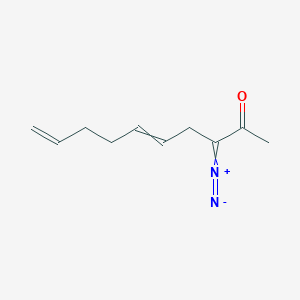
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
